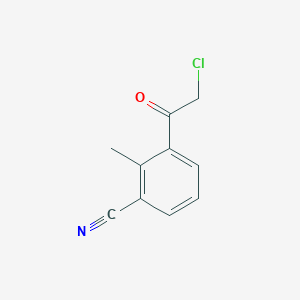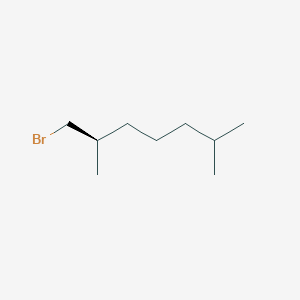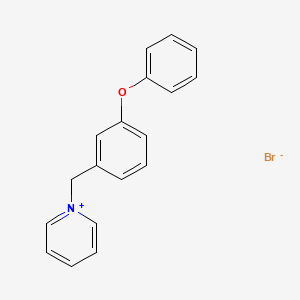
Methyl 4-(piperidin-4-ylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(piperidin-4-ylamino)benzoate is an organic compound with the molecular formula C13H18N2O2 It is a derivative of benzoic acid and piperidine, characterized by the presence of a piperidin-4-ylamino group attached to the benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(piperidin-4-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with piperidine under specific conditions. One common method includes the esterification of 4-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid, followed by the reaction with piperidine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(piperidin-4-ylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidin-4-ylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines are employed under various conditions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce different amine derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 4-(piperidin-4-ylamino)benzoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 4-(piperidin-4-ylamino)benzoate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-piperidin-4-yl-benzate Hydrochloride: A derivative used in pharmaceutical synthesis.
Pyridine Compounds: Known for their antimicrobial and antiviral activities.
Uniqueness
Methyl 4-(piperidin-4-ylamino)benzoate is unique due to its specific combination of a benzoate moiety and a piperidin-4-ylamino group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
methyl 4-(piperidin-4-ylamino)benzoate |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)10-2-4-11(5-3-10)15-12-6-8-14-9-7-12/h2-5,12,14-15H,6-9H2,1H3 |
InChI-Schlüssel |
AWCPZODCXJJAFS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)NC2CCNCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 7-(2,3-di-p-tolyl-7,8-dihydropyrido[2,3-b]pyrazin-5(6H)-yl)heptanoate](/img/structure/B8539427.png)
![6-(Bromomethyl)-2,4-diaminopyrido [2,3-d]pyrimidine](/img/structure/B8539445.png)

![(S)-8,9-Dichloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8539456.png)







![3-bromo-5-methyl-4H-cyclopenta[b]thiophene](/img/structure/B8539516.png)


